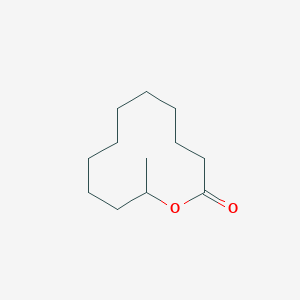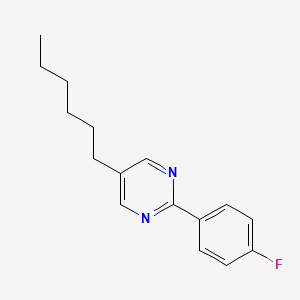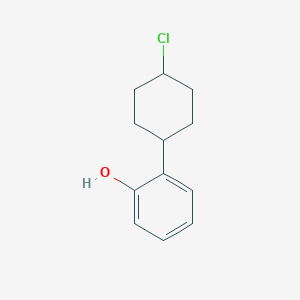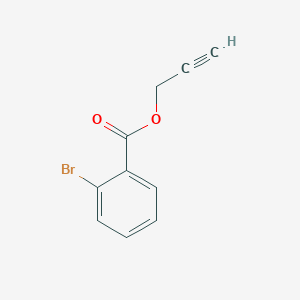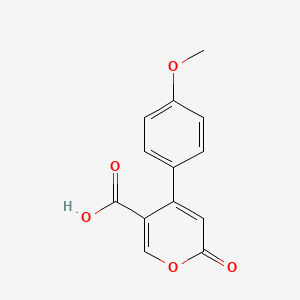
Triphenyl(9-phenylnonyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(9-phenylnonyl)phosphanium bromide is a quaternary phosphonium salt with the molecular formula C33H38BrP . This compound is characterized by its unique structure, which includes a triphenylphosphonium core attached to a 9-phenylnonyl chain. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triphenyl(9-phenylnonyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 9-bromononylbenzene. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
(C6H5)3P+Br(CH2)9C6H5→(C6H5)3P+(CH2)9C6H5Br−
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to optimize reaction conditions, reduce reaction times, and improve yields .
Chemical Reactions Analysis
Types of Reactions: Triphenyl(9-phenylnonyl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield triphenyl(9-phenylnonyl)phosphine oxide .
Scientific Research Applications
Triphenyl(9-phenylnonyl)phosphanium bromide has diverse applications in scientific research:
Biology: The compound is explored for its potential in drug delivery systems due to its ability to cross cell membranes.
Medicine: Research is ongoing to investigate its use in targeting cancer cells and delivering therapeutic agents.
Mechanism of Action
The mechanism by which triphenyl(9-phenylnonyl)phosphanium bromide exerts its effects involves its ability to act as a nucleophilic catalyst. The phosphonium ion can stabilize transition states and facilitate the formation of carbon-carbon bonds in organic reactions. Its molecular targets include various organic substrates, and it operates through pathways involving nucleophilic attack and stabilization of reaction intermediates .
Comparison with Similar Compounds
Vinyltriphenylphosphonium bromide: Similar in structure but contains a vinyl group instead of the 9-phenylnonyl chain.
Methyltriphenylphosphonium bromide: Contains a methyl group and is used in the Wittig reaction to form methylene compounds.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxypropyl group and is used in biochemical research.
Uniqueness: Triphenyl(9-phenylnonyl)phosphanium bromide is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring membrane permeability and specific reactivity profiles .
Properties
CAS No. |
103637-80-5 |
|---|---|
Molecular Formula |
C33H38BrP |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
triphenyl(9-phenylnonyl)phosphanium;bromide |
InChI |
InChI=1S/C33H38P.BrH/c1(2-4-10-20-30-21-11-6-12-22-30)3-5-19-29-34(31-23-13-7-14-24-31,32-25-15-8-16-26-32)33-27-17-9-18-28-33;/h6-9,11-18,21-28H,1-5,10,19-20,29H2;1H/q+1;/p-1 |
InChI Key |
ZDBFQYGXXCDUTE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



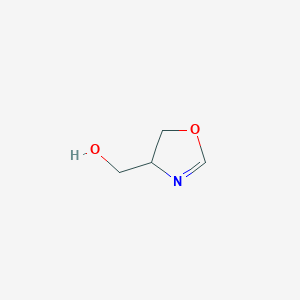
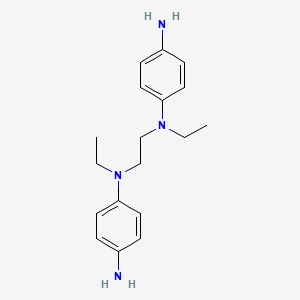
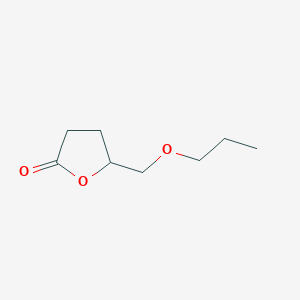
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
